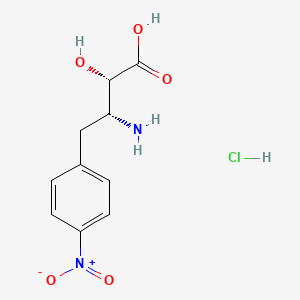
(2S,3R)-3-amino-2-hydroxy-4-(4-nitrophenyl)butanoic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-3-amino-2-hydroxy-4-(4-nitrophenyl)butanoic acid;hydrochloride is a chiral amino acid derivative. This compound is characterized by the presence of an amino group, a hydroxyl group, and a nitrophenyl group attached to a butanoic acid backbone. The hydrochloride form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-amino-2-hydroxy-4-(4-nitrophenyl)butanoic acid;hydrochloride typically involves multi-step organic synthesis. One common approach is the asymmetric synthesis, which ensures the correct stereochemistry of the compound. The process may involve the following steps:
Starting Material Preparation: The synthesis begins with the preparation of a suitable starting material, such as a protected amino acid derivative.
Nitration: Introduction of the nitro group to the aromatic ring using nitrating agents like nitric acid and sulfuric acid.
Hydroxylation: Introduction of the hydroxyl group through oxidation reactions.
Amination: Introduction of the amino group using reagents like ammonia or amines.
Hydrochloride Formation: Conversion to the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and yield. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3R)-3-amino-2-hydroxy-4-(4-nitrophenyl)butanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
(2S,3R)-3-amino-2-hydroxy-4-(4-nitrophenyl)butanoic acid;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of (2S,3R)-3-amino-2-hydroxy-4-(4-nitrophenyl)butanoic acid;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or allosteric site, preventing substrate binding or catalysis. The nitrophenyl group can participate in electron transfer reactions, influencing redox pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,3R)-2-amino-3-hydroxy-4-(4-nitrophenyl)butanoate
- 2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride
Uniqueness
(2S,3R)-3-amino-2-hydroxy-4-(4-nitrophenyl)butanoic acid;hydrochloride is unique due to its specific stereochemistry and functional groups. The combination of an amino group, hydroxyl group, and nitrophenyl group in a chiral butanoic acid framework provides distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C10H13ClN2O5 |
|---|---|
Poids moléculaire |
276.67 g/mol |
Nom IUPAC |
(2S,3R)-3-amino-2-hydroxy-4-(4-nitrophenyl)butanoic acid;hydrochloride |
InChI |
InChI=1S/C10H12N2O5.ClH/c11-8(9(13)10(14)15)5-6-1-3-7(4-2-6)12(16)17;/h1-4,8-9,13H,5,11H2,(H,14,15);1H/t8-,9+;/m1./s1 |
Clé InChI |
UTWPLNNDGBDCAI-RJUBDTSPSA-N |
SMILES isomérique |
C1=CC(=CC=C1C[C@H]([C@@H](C(=O)O)O)N)[N+](=O)[O-].Cl |
SMILES canonique |
C1=CC(=CC=C1CC(C(C(=O)O)O)N)[N+](=O)[O-].Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


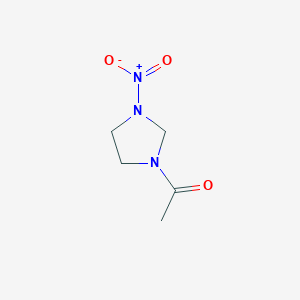
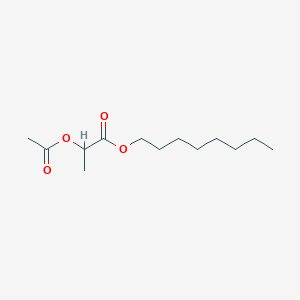
![(6aR,9R,10aR)-N-[(E,2S,3S)-1,3-dihydroxyoctadec-4-en-2-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B13805656.png)
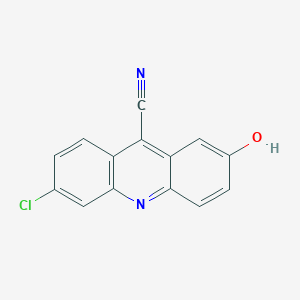
![2H-Pyrrol-2-one, 4-acetyl-1-(4-chlorophenyl)-5-(1,4-dioxaspiro[4.5]dec-8-yl)-1,5-dihydro-3-hydroxy-](/img/structure/B13805665.png)
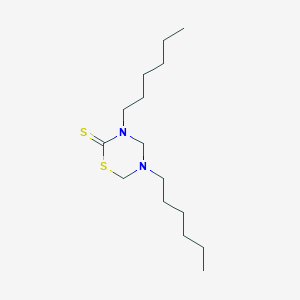
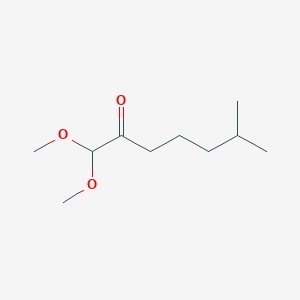
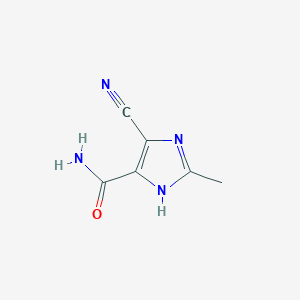

![methyl 9-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxynonanoate](/img/structure/B13805684.png)
![4,6-Dimethyl-14-phenylsulfanyl-8-oxa-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),10,12-tetraene-3,5-dione](/img/structure/B13805690.png)
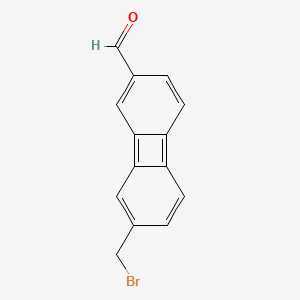
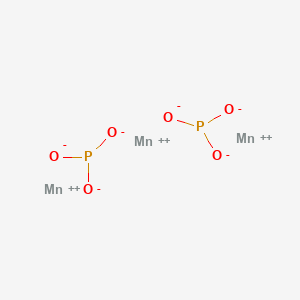
![2-[(8-chloro-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-(2,6-dimethylpiperidin-1-yl)ethanone](/img/structure/B13805704.png)
